molecular formula C26H25N5O3S B14946925 N'-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide

N'-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide

Cat. No.: B14946925
M. Wt: 487.6 g/mol
InChI Key: RPJPBUXTWMXHTF-UHFFFAOYSA-N
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Description

N’-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The resulting triazole intermediate is then reacted with 4-methoxybenzyl chloride and phenyl isothiocyanate to introduce the methoxybenzyl and phenyl groups, respectively. The final step involves the acetylation of the triazole derivative with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N’-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N'-[2-[[5-[(4-methoxyphenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-2-methylbenzohydrazide

InChI

InChI=1S/C26H25N5O3S/c1-18-8-6-7-11-22(18)25(33)29-28-24(32)17-35-26-30-27-23(31(26)20-9-4-3-5-10-20)16-19-12-14-21(34-2)15-13-19/h3-15H,16-17H2,1-2H3,(H,28,32)(H,29,33)

InChI Key

RPJPBUXTWMXHTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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